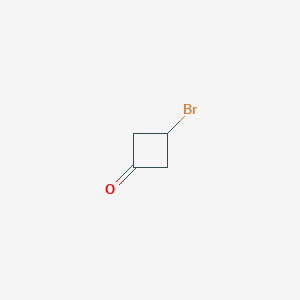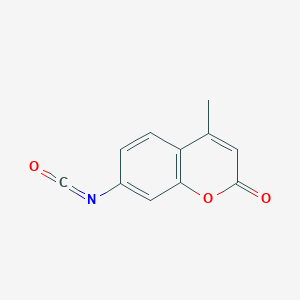![molecular formula C9H8F3NO3 B1528487 2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid CAS No. 1502732-85-5](/img/structure/B1528487.png)
2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid
Descripción general
Descripción
“2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1502732-85-5 . It has a molecular weight of 235.16 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(2,2,2-trifluoro-1-methylethoxy)nicotinic acid . The InChI code is 1S/C9H8F3NO3/c1-5(9(10,11)12)16-7-6(8(14)15)3-2-4-13-7/h2-5H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 283.9±40.0 °C and a predicted density of 1.391±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, this compound could be explored for its potential as a prodrug or an active pharmaceutical ingredient (API) . Its structural features suggest that it might interact with various biological targets, potentially leading to the development of new medications. The trifluoromethyl group, in particular, is known for increasing the metabolic stability of pharmaceuticals .
Organic Synthesis
As a building block in organic synthesis, this compound’s reactive carboxylic acid group and the electron-rich pyridine ring make it a versatile reagent. It could be used to synthesize complex molecules, including potential enzyme inhibitors or ligands for metal-catalyzed reactions .
Material Science
In material science, the compound’s ability to form stable covalent bonds with various substrates could be utilized in creating advanced polymers or coatings. Its fluorinated side chain might impart unique properties like hydrophobicity or resistance to degradation .
Analytical Chemistry
This compound could serve as a standard or reagent in chromatography and spectrometry due to its distinct chemical structure. It might be particularly useful in developing methods for detecting similar fluorinated compounds in complex mixtures .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions , especially those involving pyridine nucleotide-dependent enzymes. Its structure allows for potential modifications that can help in probing the active sites of enzymes .
Environmental Science
The environmental fate of fluorinated compounds is of great interest. This compound could be used in research studying the biodegradation of fluorinated pesticides or the impact of such compounds on ecosystems. Its trifluoromethyl group could be a marker for tracking environmental persistence .
Safety and Hazards
Propiedades
IUPAC Name |
2-(1,1,1-trifluoropropan-2-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-5(9(10,11)12)16-7-6(8(14)15)3-2-4-13-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLUBIQGNSAIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B1528404.png)


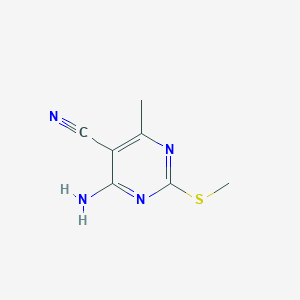

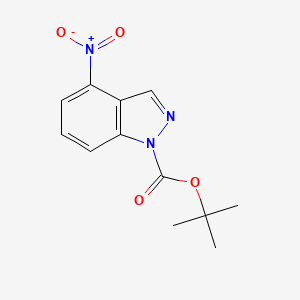
![1-(Tetrahydropyran-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1528412.png)
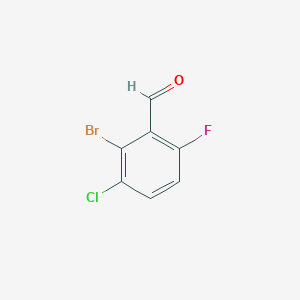

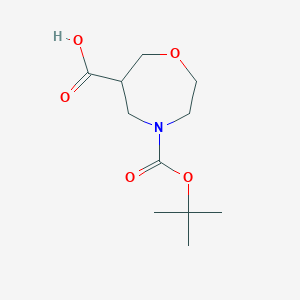
![6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1528418.png)
